Cas no 777908-48-2 (6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)

6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring both an isoindole-1,3-dione (phthalimide) moiety and a pyridine-3-carboxylic acid group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The phthalimide group enhances stability and facilitates further functionalization, while the carboxylic acid provides a versatile handle for derivatization. Its rigid aromatic framework contributes to controlled molecular interactions, useful in designing bioactive compounds. The compound is typically employed in research settings for constructing complex heterocyclic systems or as a precursor in medicinal chemistry applications.
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid structure
777908-48-2 structure
商品名:6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
CAS番号:777908-48-2
MF:C14H8N2O4
メガワット:268.224
CID:4658912

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • RARECHEM AL CC 0846
    • 6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
    • 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
    • インチ: InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20)
    • InChIKey: YMEWPRQFGVRVSB-UHFFFAOYSA-N
    • ほほえんだ: c1ccc2c(c1)C(=O)N(C2=O)c3ccc(cn3)C(=O)O

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 552.8±60.0 °C at 760 mmHg
  • フラッシュポイント: 288.1±32.9 °C
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid セキュリティ情報

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM259765-1g
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid
777908-48-2 95%+
1g
$*** 2023-05-29
Chemenu
CM259765-5g
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid
777908-48-2 95%+
5g
$*** 2023-05-29
Key Organics Ltd
EF-0248-5G
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
777908-48-2 >97%
5g
£396.00 2025-02-09
Key Organics Ltd
EF-0248-25G
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
777908-48-2 >97%
25g
£1584.00 2025-02-09
TRC
D496480-50mg
6-(1,3-Dioxo-2,3-Dihydro-1h-Isoindol-2-Yl)Pyridine-3-Carboxylic Acid
777908-48-2
50mg
$ 65.00 2022-06-02
A2B Chem LLC
AI78761-1g
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
777908-48-2 >97%
1g
$279.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526432-50mg
6-(1,3-Dioxoisoindolin-2-yl)nicotinic acid
777908-48-2 98%
50mg
¥1392.00 2024-07-28
TRC
D496480-10mg
6-(1,3-Dioxo-2,3-Dihydro-1h-Isoindol-2-Yl)Pyridine-3-Carboxylic Acid
777908-48-2
10mg
$ 50.00 2022-06-02
TRC
D496480-100mg
6-(1,3-Dioxo-2,3-Dihydro-1h-Isoindol-2-Yl)Pyridine-3-Carboxylic Acid
777908-48-2
100mg
$ 80.00 2022-06-02
Key Organics Ltd
EF-0248-1MG
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
777908-48-2 >97%
1mg
£37.00 2025-02-09

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid 関連文献

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic Acid and Its Significance in Modern Chemical Biology

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid, a compound with the CAS number 777908-48-2, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The intricate scaffold of this molecule, featuring a pyridine core linked to an isoindole moiety, makes it a promising candidate for further exploration in medicinal chemistry.

The 1,3-dioxo group embedded within the isoindole ring system introduces a region of high reactivity, which can be exploited for various chemical transformations. This feature is particularly intriguing for researchers looking to develop novel bioactive molecules. The presence of a pyridine ring not only contributes to the overall stability of the molecule but also enhances its solubility in polar solvents, making it suitable for a wide range of biochemical assays.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. Among these, isoindole derivatives have shown remarkable potential in various therapeutic areas. The 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid structure exemplifies this trend, as it combines the advantageous properties of both pyridine and isoindole moieties. This dual functionality has been leveraged in the design of molecules with enhanced binding affinity and selectivity towards biological targets.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The dioxo group serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents that can modulate biological activity. This flexibility is crucial in drug discovery pipelines, where iterative modifications are often necessary to optimize potency and selectivity.

Recent studies have highlighted the importance of isoindole derivatives in the development of small-molecule drugs. These compounds have been shown to exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, derivatives of isoindole have been investigated for their potential in treating neurological disorders, cancer, and inflammatory conditions. The 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid molecule aligns well with this trend, as its structural features are conducive to interactions with biological targets.

The pyridine moiety is particularly well-studied for its ability to form hydrogen bonds and coordinate with metal ions. This property makes it an excellent candidate for designing molecules that can interact with proteins and enzymes. In particular, pyridine-based compounds have been widely used as inhibitors of kinases and other enzyme families implicated in disease progression. The incorporation of this moiety into the 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid structure enhances its potential as a therapeutic agent.

Moreover, the dioxo group within the isoindole ring system can participate in various electronic interactions with biological targets. This region can act as an electron-withdrawing group, influencing the overall electronic properties of the molecule. Such electronic modulation is critical for tuning binding affinities and selectivity. Researchers have exploited these properties to design molecules with improved pharmacokinetic profiles.

The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to assemble intricate heterocyclic frameworks efficiently. These methods have significantly reduced the complexity and cost associated with synthesizing complex natural product-like molecules.

In conclusion, 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid (CAS no 777908-48-2) stands out as a promising compound in chemical biology. Its unique structural features make it an attractive candidate for further exploration in drug discovery and development. The combination of a pyridine core and an isoindole moiety adorned with a dioxo group offers numerous opportunities for designing bioactive molecules with enhanced potency and selectivity. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that 6-(1,3-dioxo-2,3-dihydro-1H-isоindolеl)-уlidе-pуrіdіnе-lее carboxylic acid will play an increasingly important role in modern medicinal chemistry.

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